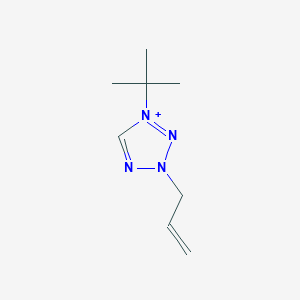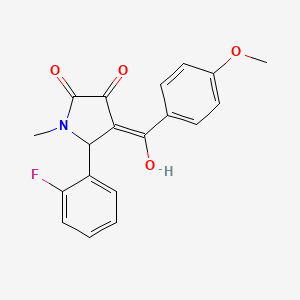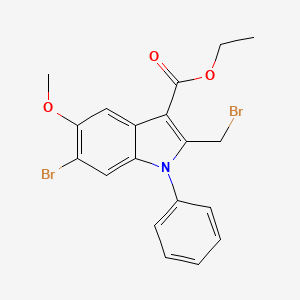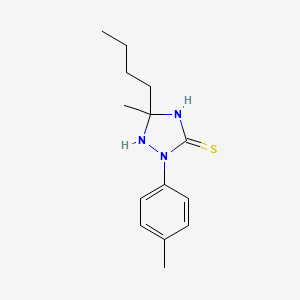![molecular formula C20H17Cl2NO B11519887 N-{3-[(2,6-dichlorobenzyl)oxy]benzyl}aniline](/img/structure/B11519887.png)
N-{3-[(2,6-dichlorobenzyl)oxy]benzyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({3-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE: is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a dichlorophenyl group and a methoxyphenyl group attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorophenol and 3-bromomethylphenol.
Formation of Intermediate: The 2,6-dichlorophenol is reacted with sodium hydride to form the sodium salt, which is then reacted with 3-bromomethylphenol to form the intermediate compound.
Coupling Reaction: The intermediate compound is then subjected to a coupling reaction with aniline in the presence of a palladium catalyst to form the final product.
Industrial Production Methods
In industrial settings, the production of N-({3-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the process include dimethylformamide (DMF) and toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
N-({3-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-({3-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a model compound in studies of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N-({3-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl structure.
2,6-Dichloroaniline: A related compound with similar chemical properties but different applications.
3-Methoxyaniline: Another aniline derivative with a methoxy group, used in different chemical syntheses.
Uniqueness
N-({3-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C20H17Cl2NO |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
N-[[3-[(2,6-dichlorophenyl)methoxy]phenyl]methyl]aniline |
InChI |
InChI=1S/C20H17Cl2NO/c21-19-10-5-11-20(22)18(19)14-24-17-9-4-6-15(12-17)13-23-16-7-2-1-3-8-16/h1-12,23H,13-14H2 |
InChI Key |
HYTPVTAVUMGZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC(=CC=C2)OCC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11519808.png)
-lambda~5~-azanyl]-3-phenyl-1,3-thiazolidine-2-thione](/img/structure/B11519824.png)

![6-amino-4-(2,3-dichlorophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11519846.png)
![4-{3-[(N-{4-[chloro(difluoro)methoxy]phenyl}-N'-methylcarbamimidoyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B11519850.png)
![6-chloro-4-(4-nitrophenyl)-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11519857.png)
![ethyl {1-benzyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl}acetate](/img/structure/B11519873.png)


![1-{2-[(E)-(2-{2-[bis(2-methylpropyl)sulfamoyl]-4-nitrophenyl}hydrazinylidene)methyl]phenyl}-N,N-diethylpiperidine-3-carboxamide](/img/structure/B11519894.png)
![methyl {(3E)-2-oxo-3-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11519904.png)
![4,7-Bis(3,4-dichlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B11519907.png)

![{2-[4-(Dimethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}(phenyl)methanone](/img/structure/B11519911.png)
